molecular formula C21H20N4O3S B2848532 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 953175-19-4

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Numéro de catalogue: B2848532
Numéro CAS: 953175-19-4
Poids moléculaire: 408.48
Clé InChI: YEPCWCRNHGURBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a fused imidazo[1,2-b]pyridazine core substituted with a methoxy group at the 6-position. This scaffold is linked to a phenyl ring, which is further functionalized with a 2,5-dimethylbenzenesulfonamide moiety.

Propriétés

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-4-5-15(2)19(12-14)29(26,27)24-17-8-6-16(7-9-17)18-13-25-20(22-18)10-11-21(23-25)28-3/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPCWCRNHGURBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 396.49 g/mol. The structure includes an imidazo[1,2-b]pyridazine moiety and a sulfonamide group, which are significant for its biological interactions.

Synthesis

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions under specific conditions.
  • Methoxylation : Involves introducing the methoxy group to the pyridazine ring using methanol and a catalyst.
  • Sulfonamide Attachment : The final structure is formed by attaching the sulfonamide group through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme is implicated in neurodegenerative diseases such as Alzheimer’s disease. By inhibiting nSMase2, the compound may reduce the release of exosomes that contribute to neurodegeneration.

The mechanism of action involves binding to nSMase2 and modulating its activity. This interaction alters sphingolipid signaling pathways, which are crucial in cellular processes related to neurodegeneration.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that compounds similar in structure to N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide showed significant neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells .
  • Antimicrobial Activity : Other derivatives have been tested for antimicrobial properties against various pathogens. For instance, compounds with similar imidazo structures exhibited activity against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
EVT-2946434Diamidine derivative with methoxyimidazo coreAntiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum
PDDCPyrrolidin derivative with similar imidazo structurenSMase2 inhibitor with neuroprotective properties
Phenyl carbamate derivativesRelated to nSMase inhibitorsVarious biological activities including anti-inflammatory effects

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural homology with several kinase inhibitors, notably ponatinib (a Bcr-Abl inhibitor) and other imidazo[1,2-b]pyridazine-based derivatives. Below is a detailed comparison based on structural features, synthetic routes, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Target Kinase Synthesis Steps Total Yield
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide Imidazo[1,2-b]pyridazine 6-methoxy, 2,5-dimethylbenzenesulfonamide Undisclosed (hypothetical) Not reported N/A
Ponatinib (AP24534) Imidazo[1,2-b]pyridazine 6-chloro, trifluoromethyl, acetylene Bcr-Abl, FGFR, VEGFR 9 steps 5.36%

Key Differences and Implications

The 2,5-dimethylbenzenesulfonamide group introduces steric bulk, which could enhance selectivity for specific kinase conformations, unlike ponatinib’s acetylene linker, which prioritizes covalent binding to Bcr-Abl’s T315I mutation .

Synthetic Accessibility: Ponatinib’s synthesis involves a 9-step route starting from 6-chloro-3-aminopyridazine, achieving a modest 5.36% yield .

Pharmacological Potential: While ponatinib is a clinically validated multi-kinase inhibitor, the target compound’s benzenesulfonamide group aligns with inhibitors of COX-2 or PDGFR kinases, suggesting divergent therapeutic applications.

Research Findings and Limitations

  • Structural Analogues : Compounds like imatinib (lacking the imidazo[1,2-b]pyridazine core) exhibit inferior potency against resistant Bcr-Abl mutants compared to ponatinib and the target compound’s structural relatives .
  • Methoxy vs. Halogen Substituents : Methoxy groups generally enhance solubility but may reduce kinase binding affinity compared to halogen atoms, as seen in crizotinib (a chloro-substituted ALK inhibitor) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonamide bond formation : Reacting 2,5-dimethylbenzenesulfonyl chloride with an aromatic amine intermediate (e.g., 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline) under basic conditions (e.g., NaOH or Et₃N) in anhydrous solvents like dichloromethane or DMF .
  • Heterocyclic core construction : The imidazo[1,2-b]pyridazine moiety is synthesized via cyclization reactions, often using microwave-assisted or reflux conditions with catalysts like Pd(PPh₃)₄ for cross-coupling steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization are critical for isolating high-purity intermediates and final products .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and purity. Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (~δ 7.0–8.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal XRD using SHELX software (e.g., SHELXL for refinement) is recommended. Crystallization solvents like ethanol or acetonitrile yield suitable crystals .

Advanced Research Questions

Q. What strategies optimize the yield of the imidazo[1,2-b]pyridazine intermediate during synthesis?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (DMF, THF), temperatures (80–120°C), and catalysts (e.g., CuI for Ullmann coupling). Microwave synthesis reduces reaction time by 50–70% compared to conventional heating .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during heterocycle formation, followed by acidic deprotection (TFA/CH₂Cl₂) .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonamide derivatives?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., COX-2 inhibitors for anti-inflammatory assays) and validate cell lines (e.g., HEK-293 for receptor binding) to minimize variability .
  • Data Normalization : Express IC₅₀ values relative to reference compounds and account for solvent effects (e.g., DMSO < 0.1% v/v) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to compare studies. Contradictions may arise from differences in compound purity (>95% by HPLC) or assay protocols .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2 or kinases). Validate with crystallographic data from PDB entries (e.g., 6Q0 for sulfonamide-protein interactions) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and hydrogen-bond occupancy .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for sulfonamide derivatives?

  • Methodological Answer :

  • Refinement Checks : Compare SHELXL refinement parameters (R-factor < 5%, wR₂ < 10%). Discrepancies may arise from twinning or disorder; use PLATON to validate symmetry .
  • Temperature Factors : High B-factors (>30 Ų) indicate poor electron density. Re-crystallize under varied conditions (e.g., slow evaporation vs. diffusion) .
  • Cross-Validation : Compare XRD data with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G* basis set) .

Q. Why do bioactivity results vary across in vitro and in vivo studies for similar compounds?

  • Methodological Answer :

  • Pharmacokinetic Factors : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding. Poor solubility (logS < -4) may reduce in vivo efficacy .
  • Species Differences : Mouse vs. human enzyme orthologs (e.g., CYP3A4 vs. CYP3A11) can alter metabolite profiles .
  • Dose-Response Curves : Use Hill slopes to detect cooperative effects. EC₅₀ shifts >10-fold suggest assay interference .

Tables for Key Data

Parameter Typical Values Evidence Source
Synthetic Yield (Final Step)60–75%
HPLC Purity>95% (λ = 254 nm)
Calculated logP3.2–3.8 (ChemAxon)
Solubility (DMSO)20–30 mM
IC₅₀ (COX-2 Inhibition)0.8–1.2 µM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.